molecular formula C24H16N2O5 B3707960 2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

Cat. No.: B3707960
M. Wt: 412.4 g/mol
InChI Key: RRANFOZIFUSKLK-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a complex organic compound characterized by its nitrophenyl and quinolinecarboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate typically involves multiple steps, starting with the nitration of phenyl compounds to introduce the nitro group. Subsequent steps may include the formation of the quinoline ring and the esterification process to attach the carboxylate group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, such as 2-(3-aminophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate.

  • Substitution: : Substituted quinolines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of heterocycles and complex molecular structures.

Biology

In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine

The compound has potential medicinal applications, including its use as a precursor for pharmaceuticals targeting various diseases.

Industry

In the industrial sector, it is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate exerts its effects involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

  • 2-(4-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate

  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-4-quinolinecarboxylate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The position of the nitro group on the phenyl ring and the presence of the quinolinecarboxylate group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O5/c27-23(17-9-6-10-18(13-17)26(29)30)15-31-24(28)20-14-22(16-7-2-1-3-8-16)25-21-12-5-4-11-19(20)21/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRANFOZIFUSKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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